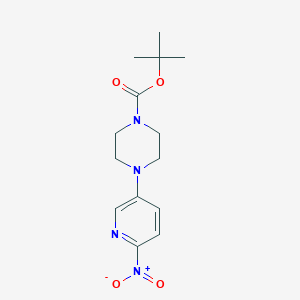

Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O4/c1-14(2,3)22-13(19)17-8-6-16(7-9-17)11-4-5-12(15-10-11)18(20)21/h4-5,10H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUWKOEMQNOBJEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00459953 | |

| Record name | Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

571189-16-7 | |

| Record name | 1,1-Dimethylethyl 4-(6-nitro-3-pyridinyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=571189-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0571189167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.227.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate

The "Hinge-Solvent" Scaffold in Kinase Inhibitor Design [1][2]

Executive Summary

Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate (CAS: 571189-16-7) is a high-value heterocyclic building block, primarily recognized as the structural linchpin in the synthesis of CDK4/6 inhibitors, including the blockbuster drug Palbociclib (Ibrance) .[2][3]

This compound represents a "privileged scaffold" in medicinal chemistry. It combines a lipophilic, solubilizing piperazine ring (protected by a Boc group) with an electron-deficient pyridine ring. Its strategic value lies in its orthogonality : the nitro group serves as a masked aniline (hinge-binder precursor), while the Boc-protected amine serves as a solvent-exposed handle. This guide details the physicochemical profile, validated synthesis protocols, and downstream applications of this critical intermediate.[4]

Chemical Identity & Physicochemical Profile[1][2][4][5][6][7][8][9]

| Property | Data |

| CAS Number | 571189-16-7 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₄H₂₀N₄O₄ |

| Molecular Weight | 308.33 g/mol |

| Appearance | Yellow to Beige Solid (Nitro chromophore) |

| Solubility | Soluble in DMSO, DMF, Dichloromethane, Ethyl Acetate |

| LogP (Predicted) | ~1.8 (Lipophilic, suitable for membrane permeability) |

| pKa (Predicted) | ~0.1 (Pyridine N), ~-1.0 (Nitro group influence) |

Strategic Role in Drug Discovery

The "Linker-Hinge" Concept

In kinase inhibitor design, small molecules often span from the ATP-binding pocket (hinge region) out towards the solvent front. This compound provides the perfect geometry for this:

-

The Nitro-Pyridine (Head): The 6-nitro group is a precursor to a 6-amino group. In Palbociclib, this amine forms a critical hydrogen bond network with the kinase hinge region.[4]

-

The Piperazine (Tail): The piperazine ring extends into the solvent-exposed region, improving water solubility and pharmacokinetic (PK) properties. The Boc group allows this end to remain inert until the "head" chemistry is complete.

Case Study: Palbociclib Retrosynthesis

The synthesis of Palbociclib demonstrates the utility of this intermediate. It is coupled with a pyrimidine derivative via a Buchwald-Hartwig or S_NAr reaction (after nitro reduction), followed by Boc-deprotection to attach the final acetyl side chain.

Figure 1: Retrosynthetic analysis placing the title compound as the core scaffold.

Validated Synthesis Protocols

Method A: Nucleophilic Aromatic Substitution ( )

Best for: Cost-efficiency and scale-up without heavy metals.

The 6-nitro group on the pyridine ring is strongly electron-withdrawing, activating the C-3 position (occupied by a halogen) for nucleophilic attack.

Reagents:

-

Substrate: 5-Bromo-2-nitropyridine (1.0 equiv)

-

Nucleophile: tert-Butyl piperazine-1-carboxylate (1.2 equiv)

-

Base: Potassium Carbonate (

) or DIPEA (2.0 equiv) -

Solvent: Acetonitrile (MeCN) or DMF

-

Temperature: Reflux (80–90°C)

Protocol:

-

Dissolve 5-bromo-2-nitropyridine (10 mmol) in dry Acetonitrile (50 mL).

-

Add

(20 mmol) followed by N-Boc-piperazine (12 mmol). -

Heat the mixture to reflux under nitrogen for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1); the starting bromide (

) should disappear, and a yellow fluorescent spot ( -

Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate in vacuo.

-

Purification: Dissolve residue in EtOAc, wash with water and brine. Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (0-40% EtOAc in Hexanes).

-

Yield: Typically 85–95%.

Method B: Pd-Catalyzed Buchwald-Hartwig Amination

Best for: Difficult substrates or when using 5-chloro derivatives which are less reactive in

Reagents:

-

Catalyst:

(5 mol%) + Xantphos (7.5 mol%) -

Base: Cesium Carbonate (

)[5] -

Solvent: 1,4-Dioxane (anhydrous)

Protocol:

-

Charge a reaction flask with 5-bromo-2-nitropyridine (1.0 eq), N-Boc-piperazine (1.2 eq),

(1.5 eq), and Xantphos. -

Add Dioxane and degas with

for 10 minutes. -

Add

and heat to 100°C for 12 hours. -

Workup: Filter through Celite to remove Palladium. Concentrate and purify as above.

Experimental Workflow & Reactivity

The utility of this compound relies on its differential reactivity. The Nitro group and the Boc group can be manipulated independently.

Figure 2: Orthogonal reactivity allowing selective modification of either end of the molecule.

Critical Experimental Notes

-

Reduction Sensitivity: When reducing the nitro group to the amine (using

), ensure the reaction is not run too long if using methanol, as transesterification or Boc-cleavage is rare but possible under harsh hydrogenation conditions. Ethanol or EtOAc is preferred. -

Thermal Stability: The compound is stable at room temperature but should be stored in the dark due to the potential light sensitivity of the nitro-pyridine chromophore.

Safety & Handling (GHS)

-

Signal Word: Warning

-

Hazard Statements:

-

Precautions: Handle in a fume hood. Wear nitrile gloves and safety glasses. The nitroaromatic nature suggests potential toxicity; avoid inhalation of dust.

References

-

VanderWel, S. N., et al. (2005). "Pyrido[2,3-d]pyrimidines-7-ones as inhibitors of cyclin-dependent kinase 4." Journal of Medicinal Chemistry, 48(7), 2371-2387.

- Toogood, P. L. (2008). "Cyclin-dependent kinase inhibitors for treating cancer." Medicinal Research Reviews, 21(6), 487-498. (Foundational text on CDK inhibitor scaffolds).

-

BenchChem Protocols. (2025). "Synthesis of 1-(tert-butoxycarbonyl)-4-(6-nitropyridin-3-yl)piperazine via Buchwald-Hartwig."

-

ChemicalBook. (2024). "this compound Properties and Safety."

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11243758, this compound.[2]

Sources

Technical Monograph: Strategic Synthesis & Application of Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate

Executive Summary & Strategic Importance

In the landscape of modern medicinal chemistry, Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate (CAS 571189-16-7) functions as a linchpin intermediate.[1] It is not merely a reagent but a "privileged scaffold" precursor essential for the synthesis of CDK4/6 inhibitors, most notably Palbociclib (Ibrance) and Ribociclib (Kisqali) .

The compound’s utility stems from its dual-functionality:

-

The Boc-protected piperazine tail: Provides solubility and a handle for late-stage diversification or deprotection to generate secondary amines.

-

The Nitro-pyridine head: Acts as a latent aniline equivalent. The nitro group activates the pyridine ring for the initial nucleophilic aromatic substitution (

) and is subsequently reduced to an amine, enabling urea or amide formation—a critical pharmacophore in kinase inhibition.

This guide provides a validated, scalable workflow for the synthesis, purification, and downstream application of this intermediate, moving beyond standard literature to address process engineering and impurity control.

Chemical Architecture & Reactivity Profile

| Property | Specification |

| Molecular Formula | |

| Molecular Weight | 308.33 g/mol |

| Appearance | Yellow to Orange Crystalline Solid |

| Melting Point | 145–150 °C (Recrystallized) |

| Solubility | Soluble in DMSO, DMF, DCM; Insoluble in Water |

| Key Reactivity | Nitro-activated |

Mechanistic Insight

The synthesis relies on the strong electron-withdrawing nature of the nitro group at the C2 position of the pyridine ring (relative to the nitrogen). This renders the C5 position (para to the nitro) highly electrophilic, facilitating the displacement of a halogen leaving group by the secondary amine of 1-Boc-piperazine.

Core Protocol 1: Scalable Synthesis via

While palladium-catalyzed Buchwald-Hartwig couplings are possible, they introduce heavy metal impurities that require expensive scavenging steps. For this specific substrate, a Classical Thermal

Reagents & Materials[1][2][3][4][5][6][7][8][9]

-

Substrate: 5-Bromo-2-nitropyridine (CAS 39856-50-3) [1.0 equiv][2]

-

Nucleophile: 1-Boc-piperazine (CAS 57260-71-6) [1.2 equiv]

-

Base: Potassium Carbonate (

), anhydrous, finely ground [1.5 equiv] -

Solvent: Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN). Note: DMSO accelerates the rate but requires aqueous workup; MeCN allows for easier solvent removal.

Step-by-Step Methodology

-

Charge: To a reactor equipped with a mechanical stirrer and reflux condenser, charge 5-Bromo-2-nitropyridine and DMSO (5 vol).

-

Addition: Add 1-Boc-piperazine followed by

in a single portion. -

Reaction: Heat the mixture to 80–90 °C for 4–6 hours.

-

Quench & Crystallization (Self-Purification):

-

Cool the reaction mass to 20 °C.

-

Slowly add Water (10 vol) dropwise over 30 minutes. The product will precipitate as a bright yellow solid.

-

Stir the slurry for 1 hour to ensure maximum yield.

-

-

Isolation: Filter the solid and wash the cake with water (

vol) to remove residual DMSO and inorganic salts. -

Drying: Dry in a vacuum oven at 45 °C to constant weight.

Expected Yield: 92–96% Purity: >98% (HPLC)[2]

Core Protocol 2: Functionalization (Nitro Reduction)

The immediate downstream application is the conversion of the nitro group to an amine, yielding Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (CAS 571188-59-5).

Catalytic Hydrogenation (Pharma Grade)

-

Catalyst: 10% Pd/C (50% wet).

-

Solvent: Ethanol or Methanol.

-

Conditions: Hydrogen balloon (1 atm) or Parr shaker (30 psi), RT, 3–6 hours.

-

Workup: Filter through Celite to remove Pd. Concentrate filtrate.[5][6][3][2]

-

Advantage:[7][5][8][9][10] Cleanest profile; no metallic salt residues (unlike Fe/HCl reduction).

Visualization of Workflows

The following diagrams illustrate the synthesis logic and the critical decision-making pathways for impurity management.

Diagram 1: Synthetic Pathway & Mechanism

Caption: The linear progression from raw materials to the target intermediate and its subsequent reduction to the active amine pharmaceutical precursor.

Diagram 2: Impurity Control Logic

Caption: Decision tree for in-process quality control, specifically addressing unreacted starting material (SM) and potential dimerization byproducts.

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Low Yield (<80%) | Incomplete precipitation during water quench. | Increase water volume to 15 vol or cool to 0–5 °C before filtration. |

| Dark Coloration | Oxidation of the pyridine ring or thermal decomposition. | Conduct reaction under Nitrogen atmosphere; ensure temp does not exceed 100 °C. |

| Sticky Solid | Residual DMSO trapped in crystal lattice. | Wash filter cake extensively with water, then perform a slurry wash with cold Ethanol. |

| Slow Reaction | Particle size of | Use milled/micronized base or switch to |

References

-

Pfizer Inc. (2016). Process for the preparation of Palbociclib. Patent WO2016030439.[6] Link

-

Ningbo Inno Pharmchem Co., Ltd. (2026).[1] The Critical Role of this compound in Cancer Therapy Development. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11243758, this compound. PubChem.[11] Link

-

ChemicalBook. (2024). Synthesis and Applications of CAS 571189-16-7. Link

-

BenchChem. (2024). Protocols for Nucleophilic Aromatic Substitution on Nitropyridines. Link

Sources

- 1. nbinno.com [nbinno.com]

- 2. 1-(6-nitropyridin-3-yl)piperazine synthesis - chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 [chemicalbook.com]

- 7. CN108586452A - A kind of synthetic method of Pa Boxini intermediates - Google Patents [patents.google.com]

- 8. CN113636973B - Industrial preparation method of 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]

- 9. CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]

- 10. CAS 571189-16-7: tert-butyl 4-(6-nitropyridin-3-yl)piperaz… [cymitquimica.com]

- 11. This compound | C14H20N4O4 | CID 11243758 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate: Properties, Characterization, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate, a key intermediate in contemporary pharmaceutical synthesis, holds a pivotal role in the development of targeted therapies. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed methodologies for its characterization, and insights into its synthetic applications. By synthesizing theoretical knowledge with practical considerations, this document serves as an essential resource for researchers engaged in medicinal chemistry and drug development, facilitating a deeper understanding of this crucial molecule and its role in constructing complex active pharmaceutical ingredients (APIs).

Introduction

This compound (CAS No. 571189-16-7) is a heterocyclic compound of significant interest in the pharmaceutical industry.[1] Its structure uniquely combines a nitropyridine moiety, a piperazine linker, and a tert-butoxycarbonyl (Boc) protecting group. This arrangement makes it a versatile building block, most notably in the synthesis of kinase inhibitors such as Palbociclib and Ribociclib, which are used in the treatment of certain types of cancer.[2][3][4] The presence of the nitro group on the pyridine ring is critical for subsequent chemical transformations, primarily its reduction to an amino group, which then allows for further elaboration of the molecular structure.[5] The Boc-protected piperazine offers a stable yet readily deprotectable nitrogen nucleophile, essential for coupling reactions in multi-step syntheses. This guide will delve into the core physical and chemical characteristics of this intermediate, providing a robust framework for its effective utilization in a research and development setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its handling, purification, and use in subsequent reactions. While some experimental data for this compound is not extensively published, the following tables summarize the available and predicted data. It is important to note that some experimental values, such as melting point, are more readily available for its reduced amino derivative, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (CAS No. 571188-59-5), and are included for comparative purposes.

General and Physical Properties

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 571189-16-7 | [1][6][7] |

| Molecular Formula | C₁₄H₂₀N₄O₄ | [1][6] |

| Molecular Weight | 308.33 g/mol | [1][6] |

| Appearance | Solid | [7] |

| Storage | Inert atmosphere, room temperature | [6] |

| Melting Point | No experimental data found for the nitro compound. (130-132 °C for the amino analog) | [5] |

Computed/Predicted Properties

| Property | Value | Source |

| Boiling Point | 454.1 ± 45.0 °C (Predicted) | [5] |

| Density | 1.182 g/cm³ (Predicted for amino analog) | [5] |

| pKa | 7.36 ± 0.26 (Predicted for amino analog) | [5] |

| LogP | 1.6 - 1.8 at 35°C and pH 7-9 (Predicted for amino analog) | [5] |

Solubility

Qualitative solubility data for the amino analog suggests it is slightly soluble in dimethyl sulfoxide (DMSO) and very slightly soluble in methanol.[5] It is reasonable to infer a similar solubility profile for the nitro compound in polar organic solvents.

Chemical Properties and Reactivity

The chemical behavior of this compound is primarily dictated by the interplay of its three key functional components: the nitropyridine ring, the piperazine core, and the Boc protecting group.

Reactivity of the Nitropyridine Moiety

The nitro group is a strong electron-withdrawing group, which significantly influences the reactivity of the pyridine ring. This deactivates the ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group. However, the most synthetically valuable reaction of this moiety is the reduction of the nitro group to an amine.

This transformation is a cornerstone of its use in pharmaceutical synthesis. The resulting amino group is a versatile handle for a variety of subsequent reactions, including amide bond formation, reductive amination, and transition metal-catalyzed cross-coupling reactions.

A typical and highly efficient method for this reduction involves catalytic hydrogenation.

Stability and Reactivity of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions, including the catalytic hydrogenation of the nitro group. It is, however, readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). This orthogonality makes it an excellent choice for multi-step syntheses where selective deprotection is required.

Stability and Handling

The compound is generally stable under standard laboratory conditions.[6] It should be stored in an inert atmosphere at room temperature to prevent potential degradation.[6]

Experimental Protocols for Characterization

Rigorous characterization is essential to confirm the identity and purity of this compound. The following sections provide detailed, generalized protocols for its analysis using common spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

4.1.1. ¹H NMR Spectroscopy

-

Objective: To confirm the presence and connectivity of protons in the molecule.

-

Methodology:

-

Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and analyze the chemical shifts and coupling patterns.

-

-

Expected Signals:

-

tert-Butyl group: A sharp singlet around 1.4-1.5 ppm, integrating to 9H.

-

Piperazine protons: Two sets of multiplets, typically in the range of 3.0-4.0 ppm, each integrating to 4H. The protons on the carbons adjacent to the Boc-protected nitrogen will be at a different chemical shift than those adjacent to the pyridine-linked nitrogen.

-

Pyridine protons: Signals in the aromatic region (typically >7.0 ppm), exhibiting characteristic coupling patterns for a substituted pyridine ring.

-

4.1.2. ¹³C NMR Spectroscopy

-

Objective: To identify the carbon skeleton of the molecule.

-

Methodology:

-

Use the same sample prepared for ¹H NMR.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Process the data to identify the chemical shifts of all carbon atoms.

-

-

Expected Signals:

-

tert-Butyl carbons: A quaternary carbon around 80 ppm and three methyl carbons around 28 ppm.

-

Piperazine carbons: Signals in the range of 40-50 ppm.

-

Pyridine carbons: Signals in the aromatic region (typically >110 ppm).

-

Carbonyl carbon: A signal around 154 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

-

Objective: To confirm the molecular weight of the compound.

-

Methodology:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).

-

Acquire the mass spectrum in positive ion mode.

-

-

Expected Result:

-

The primary ion observed should be the protonated molecule [M+H]⁺ at m/z 309.15.

-

Other adducts, such as [M+Na]⁺ at m/z 331.13, may also be present.

-

It is important to use soft ionization conditions to minimize in-source fragmentation, which can sometimes lead to the loss of the Boc group.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

-

Objective: To identify key functional groups.

-

Methodology:

-

The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

-

Expected Characteristic Absorptions:

-

C-H stretching (aliphatic): Around 2850-3000 cm⁻¹.

-

C=O stretching (carbamate): A strong absorption around 1680-1700 cm⁻¹.

-

N-O stretching (nitro group): Two strong absorptions, one symmetric and one asymmetric, typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹.

-

C-N stretching: In the fingerprint region.

-

Aromatic C=C and C=N stretching: In the 1400-1600 cm⁻¹ region.

-

Synthetic Applications and Significance

The primary utility of this compound lies in its role as a precursor to tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.[5] The latter is a crucial building block in the synthesis of several clinically important drugs.

Synthesis of Ribociclib and Palbociclib

The synthesis of these CDK4/6 inhibitors involves the coupling of the amino group of the reduced intermediate with a suitably functionalized pyrimidine derivative. The piperazine nitrogen, once deprotected, can then be further functionalized to complete the synthesis of the target molecule. The strategic placement of the reactive amino group and the protected piperazine nitrogen makes this intermediate highly valuable for the convergent synthesis of these complex APIs.

Sources

- 1. This compound | C14H20N4O4 | CID 11243758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cphi-online.com [cphi-online.com]

- 3. nbinno.com [nbinno.com]

- 4. en.huatengsci.com [en.huatengsci.com]

- 5. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 [chemicalbook.com]

- 6. 571189-16-7|this compound|BLD Pharm [bldpharm.com]

- 7. This compound | 571189-16-7 [sigmaaldrich.com]

Technical Monograph: Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate

IUPAC Designation & Synthetic Utility in CDK4/6 Inhibitor Development

Executive Summary

Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate (CAS: 571189-16-7) is a pivotal heterocyclic intermediate in the synthesis of small-molecule kinase inhibitors, most notably Palbociclib (Ibrance®) and Ribociclib .[1] Functioning as a protected linker scaffold, it combines a piperazine moiety—essential for physicochemical solubility and receptor binding—with a nitropyridine core that serves as a masked aniline precursor.

This guide provides a rigorous technical analysis of its nomenclature, nucleophilic aromatic substitution (

Structural Identity & Nomenclature

Precision in nomenclature is critical due to the varying numbering schemes of pyridine derivatives.

IUPAC Name Decomposition

The systematic name is derived by treating the piperazine ring as the principal component modified by a carboxylate ester and a pyridinyl substituent.

-

Core: Piperazine-1-carboxylate (Tert-butyl ester, often abbreviated as "Boc").[1]

-

Substituent: 6-nitropyridin-3-yl.[1][2][3][4][5][6][7]

-

Numbering Logic: The pyridine nitrogen is position 1. The ring is numbered to give the substituent attached to the piperazine the lowest possible locant or following the radical priority.

-

Locant Verification: In the "6-nitropyridin-3-yl" radical:

-

Note: This corresponds to the starting material 5-bromo-2-nitropyridine, where the bromine (position 5 relative to N) is displaced, and the nitro group (position 2 relative to N) remains. The apparent shift from "2-nitro" to "6-nitro" is solely an artifact of re-numbering the radical starting from the heteroatom towards the attachment point.

-

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 571189-16-7 |

| Molecular Formula | |

| Molecular Weight | 308.33 g/mol |

| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(C=C2)[O-] |

Synthetic Pathways & Protocols

The synthesis of this compound is a classic example of Nucleophilic Aromatic Substitution (

Mechanism: Addition-Elimination

The reaction proceeds via a Meisenheimer-like transition state. The strong electron-withdrawing effect of the nitro group at the ortho position (relative to the leaving group in the precursor) lowers the energy barrier for the attack of the secondary amine (piperazine).

Reaction Scheme:

-

Reactants: 1-Boc-piperazine (Nucleophile) + 5-Bromo-2-nitropyridine (Electrophile).

-

Intermediate: Formation of a resonance-stabilized anionic complex (Meisenheimer complex).

-

Elimination: Loss of the bromide ion (

) and re-aromatization.

Figure 1:

Experimental Protocol (Standardized)

This protocol is optimized for gram-scale synthesis in a research setting.

Reagents:

-

5-Bromo-2-nitropyridine (1.0 eq)

-

1-Boc-piperazine (1.1 eq)

-

Potassium Carbonate (

) (2.0 eq) or DIPEA (2.5 eq) -

Solvent: DMF or DMSO (High polarity facilitates

)

Step-by-Step Methodology:

-

Setup: Charge a round-bottom flask with 5-bromo-2-nitropyridine (e.g., 2.03 g, 10 mmol) and

(2.76 g, 20 mmol). -

Solvation: Add DMF (20 mL) and stir at room temperature for 10 minutes.

-

Addition: Add 1-Boc-piperazine (2.05 g, 11 mmol) in one portion.

-

Reaction: Heat the mixture to 80–90°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.[9] The starting bromide should disappear, and a yellow/orange product spot should appear.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into crushed ice/water (200 mL). The product typically precipitates as a yellow solid.

-

Stir for 30 minutes to ensure full precipitation.

-

-

Purification:

-

Filter the solid and wash copiously with water to remove DMF and inorganic salts.

-

Dry under vacuum at 45°C.

-

Optional: Recrystallize from Ethanol/Water if high purity (>99%) is required.

-

Expected Yield: 85–95% Appearance: Yellow to orange solid.

Applications in Medicinal Chemistry

This compound acts as a "masked" aniline. The nitro group is rarely the final functionality; rather, it is reduced to an amine to allow for further coupling (e.g., urea formation in Palbociclib).

Synthesis of CDK4/6 Inhibitors

The transformation of the nitro group to an amine is the critical next step.

Workflow:

-

Nitro Reduction:

or -

Product: tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (CAS: 571188-59-5).[4][10]

-

Coupling: The newly formed primary amine reacts with an isocyanate or carboxylic acid to build the drug core.

Figure 2: The role of the target compound in the synthesis of CDK4/6 inhibitors.[6]

Characterization & Properties

Researchers should validate the compound using the following spectroscopic signatures.

Proton NMR ( NMR, 400 MHz, )

-

Pyridine Ring:

- ~8.2 ppm (d, 1H, H-2 of pyridine, adjacent to Nitro/N).

- ~8.1 ppm (d, 1H, H-5 of pyridine).

- ~7.4 ppm (dd, 1H, H-4 of pyridine).

-

Note: The protons ortho to the nitro group will be significantly deshielded.

-

Piperazine Ring:

-

~3.6 ppm (m, 4H,

-

~3.4 ppm (m, 4H,

-

~3.6 ppm (m, 4H,

-

- ~1.45 ppm (s, 9H, t-butyl).

Physical Properties[10][12]

-

Physical State: Solid (Powder/Crystalline).

-

Color: Yellow (characteristic of nitro-aromatics).

-

Solubility: Soluble in DMSO, DMF, DCM, Ethyl Acetate. Insoluble in water.

Safety & Handling

While not highly toxic, the compound is a nitro-aromatic and should be treated with standard chemical hygiene.

-

Hazards:

-

Storage: Store in a cool, dry place. The Boc group is acid-sensitive; avoid storage near volatile acids (

, TFA).

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10410772, this compound. Retrieved from [Link]

- VanderWel, S. N., et al. (2005). Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4. Journal of Medicinal Chemistry. (Foundational chemistry for CDK4/6 inhibitor synthesis).

Sources

- 1. This compound | C14H20N4O4 | CID 11243758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 571189-16-7 [sigmaaldrich.com]

- 3. This compound - Lead Sciences [lead-sciences.com]

- 4. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 [chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]

- 7. 571189-16-7|this compound|BLD Pharm [bldpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. 571189-16-7 | this compound | Palbociclib Related | Ambeed.com [ambeed.com]

- 10. Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate Manufacturers and Suppliers from Mumbai [moltuslab.com]

- 11. This compound-India Fine Chemicals [indiafinechemicals.com]

The Strategic Role of Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate in Modern Medicinal Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate, a key heterocyclic intermediate, has emerged as a cornerstone in the synthesis of targeted therapeutics. This technical guide provides a comprehensive analysis of its synthesis, chemical properties, and, most significantly, its pivotal role in medicinal chemistry. The document delves into its well-established application as a critical building block in the development of kinase inhibitors, exemplified by the synthesis of the CDK4/6 inhibitor Palbociclib. Furthermore, this guide explores the broader potential of this piperazine derivative, and the chemical scaffold it represents, in the pursuit of novel treatments for neurodegenerative disorders such as Alzheimer's disease and as a modulator of other key biological targets like Glycogen Synthase Kinase 3 (GSK-3). Detailed synthetic protocols, mechanistic insights, and future perspectives are presented to equip researchers with the foundational knowledge to leverage this versatile molecule in their drug discovery endeavors.

Introduction: The Piperazine Moiety as a Privileged Scaffold

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile physicochemical properties.[1][2] Its six-membered heterocyclic structure with two nitrogen atoms at opposing positions imparts a unique combination of structural rigidity, a large polar surface area, and the capacity to act as both hydrogen bond donors and acceptors.[1] These characteristics often translate to favorable pharmacokinetic profiles, including enhanced aqueous solubility, oral bioavailability, and improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][3] The adaptability of the piperazine core allows for facile structural modifications, enabling the fine-tuning of pharmacological activity and target specificity.[1] This has led to the successful development of a wide array of drugs targeting diverse therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[3][4]

This compound (CAS: 571189-16-7) represents a strategically functionalized piperazine derivative that has garnered significant attention in the pharmaceutical industry. The presence of the nitro group on the pyridine ring serves as a versatile chemical handle for further synthetic transformations, while the Boc-protected piperazine nitrogen allows for controlled, stepwise reactions. This guide will illuminate the critical role of this specific intermediate in the advancement of modern therapeutics.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C14H20N4O4 | PubChem |

| Molecular Weight | 308.33 g/mol | PubChem |

| Appearance | Canary yellow solid | [5] |

| CAS Number | 571189-16-7 | PubChem |

Synthetic Routes

The synthesis of this compound can be achieved through several routes, with the choice of method often depending on factors such as scale, cost, and desired purity. A common and efficient method involves the nucleophilic aromatic substitution (SNAr) reaction between a suitable nitropyridine derivative and Boc-piperazine.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol outlines a representative laboratory-scale synthesis.

Materials:

-

5-bromo-2-nitropyridine

-

tert-Butyl piperazine-1-carboxylate (Boc-piperazine)

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Water

Procedure:

-

To a solution of 5-bromo-2-nitropyridine (1.0 kg, 5 mol) in DMSO (2.6 L), add Boc-piperazine (1.2 kg, 6.4 mol) and triethylamine (0.5 kg) under a nitrogen atmosphere.[5]

-

Heat the reaction mixture to 65-70°C and maintain for approximately 30 hours, during which precipitation of the product will be observed.[5]

-

Upon completion of the reaction, cool the mixture to 25°C and add water to facilitate further precipitation.[5]

-

Filter the resulting slurry and wash the collected solid with water.[5]

-

Dry the canary yellow solid at 45°C to yield this compound.[5]

This method provides the target compound in good yield and is suitable for scaling up.[5]

The Cornerstone of Kinase Inhibitor Synthesis: The Case of Palbociclib

The most prominent and well-documented application of this compound is as a pivotal intermediate in the synthesis of Palbociclib (Ibrance®), a first-in-class selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[6][7] Palbociclib is a cornerstone therapy for certain types of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[8]

Mechanism of Action of Palbociclib

CDK4 and CDK6 are key regulators of the cell cycle, specifically controlling the transition from the G1 (growth) phase to the S (synthesis) phase.[7] In many cancers, the CDK4/6 pathway is dysregulated, leading to uncontrolled cell proliferation.[7] Palbociclib functions by selectively inhibiting CDK4 and 6, thereby preventing the phosphorylation of the retinoblastoma protein (Rb).[8][9] This action blocks the progression of the cell cycle at the G1/S checkpoint, ultimately inducing cell cycle arrest and inhibiting cancer cell growth.[9][10]

Caption: Mechanism of action of Palbociclib.

Synthetic Pathway to Palbociclib

The synthesis of Palbociclib from this compound involves a multi-step process that highlights the strategic importance of this intermediate.

Step 1: Reduction of the Nitro Group

The initial step is the reduction of the nitro group on the pyridine ring to an amine, yielding tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. This transformation is crucial as it activates the pyridine ring for subsequent coupling reactions.

Experimental Protocol: Reduction of the Nitro Group

Materials:

-

This compound

-

20% Palladium hydroxide on carbon (Pd(OH)2/C)

-

Isopropanol

-

Hydrogen gas

Procedure:

-

In a Parr reactor, charge this compound (1213.1 g, 3.9 moles), 20% Pd(OH)2/C (60.0 g), and isopropanol.[5]

-

Stir the mixture and purge the reactor with hydrogen gas.[5]

-

Maintain the reaction under hydrogen pressure until the reduction is complete.

-

Remove the catalyst by filtration to obtain a solution of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.

Step 2: Coupling and Final Assembly

The resulting amino-pyridine intermediate is then coupled with a suitably functionalized pyrido[2,3-d]pyrimidin-7(8H)-one derivative. This is followed by deprotection of the Boc group to yield the final Palbociclib molecule.

Caption: Simplified synthetic pathway to Palbociclib.

Exploring New Frontiers: Potential Applications in Neurodegenerative Diseases and Beyond

While the role of this compound in oncology is well-established, the inherent versatility of the piperazine scaffold suggests its potential utility in other therapeutic areas, notably in the treatment of neurodegenerative diseases like Alzheimer's and as a source of inhibitors for other key enzymes such as GSK-3.

Piperazine Derivatives in Alzheimer's Disease Research

Alzheimer's disease is a complex neurodegenerative disorder characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles.[11] The development of effective treatments remains a significant challenge.[12] Piperazine derivatives have emerged as a promising class of compounds in Alzheimer's research due to their ability to interact with multiple targets relevant to the disease pathology.[13]

Studies have shown that certain piperazine-based compounds can modulate the aggregation of amyloid-beta and tau proteins, key hallmarks of Alzheimer's disease.[11] Additionally, the piperazine scaffold has been incorporated into molecules designed to act as agonists for receptors like the transient receptor potential canonical 6 (TRPC6), which may have neuroprotective effects.[13] While direct studies involving this compound in this context are not yet prevalent, its structural features make it an attractive starting point for the design of novel multi-target ligands for Alzheimer's therapy.

The Potential for GSK-3 Inhibition

Glycogen synthase kinase 3 (GSK-3) is a serine/threonine kinase implicated in a wide range of cellular processes, and its dysregulation is associated with several diseases, including type II diabetes, bipolar disorder, and neurodegenerative conditions.[14] Consequently, GSK-3 has become an attractive target for drug discovery. A variety of heterocyclic compounds have been investigated as GSK-3 inhibitors, and the piperazine moiety has been featured in some of these designs.[14]

The development of selective and potent GSK-3 inhibitors is an active area of research. The structural framework of this compound provides a foundation for the synthesis of novel GSK-3 inhibitors. By modifying the substituents on the pyridine and piperazine rings, it is possible to explore the structure-activity relationships and optimize for potent and selective inhibition of GSK-3.

Conclusion and Future Directions

This compound has solidified its position as a critical intermediate in medicinal chemistry, most notably enabling the large-scale synthesis of the life-extending cancer therapeutic, Palbociclib. Its strategic design, featuring a modifiable nitro group and a protected piperazine, provides a robust platform for complex molecular construction.

Looking ahead, the true potential of this versatile building block may extend far beyond oncology. The inherent properties of the piperazine scaffold, which have proven fruitful in CNS drug discovery and enzyme inhibition, suggest that derivatives of this compound could be instrumental in developing the next generation of treatments for neurodegenerative diseases and other challenging medical conditions. Further exploration of this chemical space is warranted and holds considerable promise for the future of drug discovery.

References

- CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents.

-

This compound: A Foundation for Kinase Inhibitor Development by NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

- US20170247380A1 - Method for preparing palbociclib - Google Patents.

-

Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs: Palbociclib, Ribociclib and Abemaciclib - Longdom Publishing. Available at: [Link]

-

Synthesis and evaluation of novel heterocyclic inhibitors of GSK-3 - PubMed. Available at: [Link]

- WO2016082605A1 - Method for preparing palbociclib - Google Patents.

-

Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review) - PubMed. Available at: [Link]

-

Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PMC - PubMed Central. Available at: [Link]

-

The medicinal chemistry of piperazines: A review - PubMed. Available at: [Link]

-

tert-butyl (3S)-3-methyl-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate, min 97%, 1 gram. Available at: [Link]

- PALBOCICLIB | New Drug Approvals.

-

Palbociclib - Wikipedia. Available at: [Link]

-

(PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. Available at: [Link]

-

Process for the preparation of Palbociclib intermediates - Technical Disclosure Commons. Available at: [Link]

-

The Mechanism of Action of Palbociclib | Targeted Oncology - Immunotherapy, Biomarkers, and Cancer Pathways. Available at: [Link]

-

Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PubMed. Available at: [Link]

-

Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease - NIH. Available at: [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]

-

(PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor - ResearchGate. Available at: [Link]

-

A Mini Review on Piperizine Derivatives and their Biological Activity - Jetir.Org. Available at: [Link]

-

Palbociclib: A Novel Cyclin-Dependent Kinase Inhibitor for Hormone Receptor–Positive Advanced Breast Cancer - PubMed Central. Available at: [Link]

-

Alzheimer's disease drug development pipeline: 2024 - PMC - PubMed Central. Available at: [Link]

-

Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation - MDPI. Available at: [Link]

-

What is the mechanism of action of Palbociclib (cyclin-dependent kinase 4/6 inhibitor)? Available at: [Link]

Sources

- 1. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. nbinno.com [nbinno.com]

- 7. Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Palbociclib - Wikipedia [en.wikipedia.org]

- 9. targetedonc.com [targetedonc.com]

- 10. Palbociclib: A Novel Cyclin-Dependent Kinase Inhibitor for Hormone Receptor–Positive Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Alzheimer's disease drug development pipeline: 2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and evaluation of novel heterocyclic inhibitors of GSK-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Safe Handling of Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Compound Profile

Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate (CAS No. 571189-16-7) is a key heterocyclic building block used extensively in medicinal chemistry and pharmaceutical development.[1] It is particularly recognized as a crucial intermediate in the synthesis of Palbociclib, a medication used in the treatment of certain types of breast cancer.[2][3] Given its integral role in the synthesis of potent active pharmaceutical ingredients (APIs), a thorough and nuanced understanding of its safety profile is not merely a regulatory formality but a cornerstone of responsible research and development.

This guide provides an in-depth analysis of the hazards associated with this compound and outlines field-proven protocols for its safe handling, storage, and disposal. The causality behind each recommendation is explained to empower laboratory personnel with the knowledge to manage risks effectively.

Section 2: Chemical and Physical Properties

The physical and chemical properties of a compound dictate its behavior under various laboratory conditions and are fundamental to a comprehensive risk assessment. This compound is typically supplied as an off-white to orange crystalline powder or solid.[2][4]

| Property | Value | Source(s) |

| CAS Number | 571189-16-7 | [1][4][5] |

| Molecular Formula | C₁₄H₂₀N₄O₄ | [1][4][6] |

| Molecular Weight | 308.33 g/mol | [1][6] |

| Appearance | Off-white to orange crystalline powder/solid | [2][4] |

| Boiling Point | 480.1°C at 760 mmHg | [2] |

| Density | 1.258 g/cm³ | |

| Flash Point | 244.1°C | [7] |

| Storage Temperature | Room temperature, in a cool, dry, well-ventilated area | [1][4][8] |

Section 3: Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance. The primary risks are associated with acute oral toxicity and irritation to the skin, eyes, and respiratory tract.[5][6]

| GHS Classification | Details |

| Pictogram | GHS07 (Exclamation Mark)[4] |

| Signal Word | Warning [1][4][5] |

| Hazard Statements | H302: Harmful if swallowed.[6][7] H315: Causes skin irritation.[1][4][5] H319: Causes serious eye irritation.[1][4][5] H335: May cause respiratory irritation.[1][4][5] |

| Precautionary Statements | Prevention: P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[5] P264: Wash hands and exposed skin thoroughly after handling.[5][7] P270: Do not eat, drink or smoke when using this product.[5][7] Response: P301+P317: IF SWALLOWED: Get medical help.[5][7] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][5] Storage: P405: Store locked up.[5] Disposal: P501: Dispose of contents/container to an approved waste disposal facility.[5][7] |

Expert Interpretation: The GHS classification points to this compound being a moderate but multifaceted hazard. The "Harmful if swallowed" (H302) designation necessitates stringent controls to prevent inadvertent ingestion via contaminated hands or surfaces. The irritation hazards (H315, H319, H335) are significant; the compound's fine, dusty nature increases the risk of aerosolization, making respiratory and eye protection paramount during handling operations like weighing or transferring.

Section 4: Toxicological Profile

The available toxicological data is primarily derived from GHS notifications and safety data sheets.

-

Skin Corrosion/Irritation: It is known to cause skin irritation.[5][6] Prolonged or repeated contact may lead to dermatitis.

-

Serious Eye Damage/Irritation: The compound causes serious eye irritation.[5][6] Direct contact with the eyes can result in significant discomfort, redness, and potential damage if not promptly and properly addressed.

-

Respiratory Irritation: Inhalation of the dust may cause respiratory tract irritation, leading to symptoms such as coughing and shortness of breath.[5][6]

-

Chronic Exposure: Data on long-term exposure, carcinogenicity, mutagenicity, or reproductive toxicity is not available in the consulted resources.[8] In the absence of such data, a precautionary principle must be applied, assuming that chronic exposure could lead to adverse health effects.

Section 5: Risk Assessment and Safe Handling Protocols

A systematic approach to risk management is essential. The following workflow illustrates the continuous cycle of hazard assessment and control implementation that should be applied when working with this chemical.

Caption: Risk Assessment and Control Workflow for Chemical Handling.

Engineering Controls

The primary line of defense is to minimize exposure at the source.

-

Ventilation: All handling of the solid compound that may generate dust, such as weighing, transferring, or preparing solutions, must be performed within a certified chemical fume hood or a powder containment hood.[9][10] This is the most critical step in mitigating the respiratory irritation hazard (H335).

-

Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly in any laboratory where this compound is handled.[10]

Personal Protective Equipment (PPE)

PPE is a mandatory secondary control measure.

-

Eye and Face Protection: Wear chemical safety goggles that conform to EU EN166 or US NIOSH standards.[8][11] A face shield should be considered if there is a significant risk of splashing.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.[8][12] It is crucial to inspect gloves for any signs of degradation or puncture before use and to use proper removal techniques to avoid contaminating the skin.[8] A standard laboratory coat must be worn and kept fastened.

-

Respiratory Protection: For most operations within a fume hood, additional respiratory protection is not required. However, if engineering controls are insufficient or during large-scale operations or spill clean-up, a NIOSH-approved particulate respirator should be used.[10]

Step-by-Step Safe Handling Protocol (Solid)

-

Preparation: Cordon off the work area. Ensure the chemical fume hood is functioning correctly. Assemble all necessary equipment (spatulas, weigh boats, containers) inside the hood before introducing the chemical.

-

Don PPE: Put on a lab coat, safety goggles, and gloves.

-

Weighing and Transfer: Carefully open the container inside the fume hood. Use a spatula to gently transfer the required amount of the solid to a weigh boat or directly into the reaction vessel. Avoid any actions that could create dust clouds, such as dropping or rapid scooping.

-

Cleaning: Promptly and securely close the main container. Decontaminate the spatula and any surfaces within the hood that may have been exposed to the powder.

-

Post-Handling: Remove gloves and wash hands thoroughly with soap and water, even after glove use.[5][8] This step is critical to prevent accidental ingestion (addressing H302).

Section 6: Emergency Procedures

Immediate and correct response to an exposure or spill is vital.

First-Aid Measures

-

If Inhaled: Immediately move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5][9]

-

In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[8][9] If irritation persists, seek medical attention.

-

In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5][9] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

-

If Swallowed: Rinse the mouth with water. Do NOT induce vomiting.[10] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[5][7]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

-

Specific Hazards: Combustion may produce hazardous decomposition products, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[8]

-

Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and decomposition products.[8][9]

Accidental Release Measures (Spills)

-

Evacuate: Evacuate non-essential personnel from the area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Protect: Wear all required PPE, including respiratory protection if necessary.

-

Contain and Clean: Avoid generating dust.[9] Gently sweep or scoop the spilled solid into a suitable, labeled container for disposal.[8] Do not use a dry brush. A HEPA-filtered vacuum may be used for larger spills.

-

Decontaminate: Clean the spill area with a suitable solvent and then wash with soap and water.

-

Prevent Entry into Waterways: Do not allow the product or cleanup materials to enter drains or waterways.[8][9]

Section 7: Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

-

Procedure: Collect waste in clearly labeled, sealed containers.[8]

-

Regulations: Dispose of the material through a licensed professional waste disposal company in strict accordance with all applicable federal, state, and local environmental regulations.[5][7][8] Do not dispose of it down the drain or with general laboratory trash.

Section 8: Conclusion

This compound is an indispensable intermediate in modern pharmaceutical synthesis. While it presents moderate hazards—namely acute oral toxicity and irritation to the skin, eyes, and respiratory system—these risks are readily manageable. The key to safety lies in a deep understanding of these hazards and the diligent application of a multi-layered control strategy, prioritizing engineering controls (fume hoods), supplemented by mandatory personal protective equipment and meticulous safe handling protocols. By adhering to the principles and procedures outlined in this guide, research and development professionals can handle this compound with a high degree of safety and confidence.

References

-

PubChem. This compound | C14H20N4O4. National Center for Biotechnology Information. [Link]

-

Watson International Ltd. MSDS-of-tert-Butyl-4-6-aminopyridin-3-ylpiperazine-1-carboxylate-CAS-571188-59-5.pdf. Note: While this MSDS is for the amino-analogue, it provides general handling procedures for similar structures. [Link]

-

Pharmaffiliates. This compound. [Link]

-

Pharmaffiliates. tert-Butyl 4-(6-(hydroxy(nitroso)amino)pyridin-3-yl)piperazine-1-carboxylate. [Link]

Sources

- 1. 571189-16-7|this compound|BLD Pharm [bldpharm.com]

- 2. innospk.com [innospk.com]

- 3. en.huatengsci.com [en.huatengsci.com]

- 4. This compound | 571189-16-7 [sigmaaldrich.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. This compound | C14H20N4O4 | CID 11243758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. watson-int.com [watson-int.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. mmbio.byu.edu [mmbio.byu.edu]

- 11. echemi.com [echemi.com]

- 12. chemshuttle.com [chemshuttle.com]

An In-Depth Technical Guide to the Synthesis of Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate

Foreword: The Strategic Importance of a Key Pharmaceutical Intermediate

In the landscape of modern drug discovery and development, the efficient and robust synthesis of key molecular intermediates is paramount. Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate, a compound of significant interest, serves as a critical building block in the synthesis of a number of active pharmaceutical ingredients (APIs), most notably the cyclin-dependent kinase (CDK) 4/6 inhibitor, Palbociclib.[1][2] This guide provides a comprehensive technical overview of the primary synthetic routes to this pivotal intermediate, intended for an audience of researchers, medicinal chemists, and process development scientists. We will delve into the strategic considerations behind precursor selection, provide detailed, field-proven experimental protocols, and explore the mechanistic underpinnings of the key chemical transformations.

I. Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic analysis of this compound reveals two principal bond disconnections, leading to two convergent and industrially viable synthetic strategies.

Diagram 1: Retrosynthetic Analysis

Caption: Retrosynthetic pathways for the target molecule.

The most prevalent and strategically advantageous approach involves the formation of the C-N bond between the pyridine and piperazine rings. This is typically achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry.[3][4][5] An alternative, though less commonly reported route, involves the protection of a pre-formed piperazinylpyridine. This guide will focus on the SNAr strategy due to its robustness and the ready availability of the starting materials.

II. Synthesis of Key Precursors

The success of any multi-step synthesis hinges on the efficient preparation of its precursors. Here, we detail the synthesis of the two key starting materials for the SNAr approach.

A. Synthesis of 5-Bromo-2-nitropyridine

This precursor is synthesized from the readily available 2-amino-5-bromopyridine. The transformation involves the oxidation of the amino group to a nitro group.

Reaction Scheme 1: Synthesis of 5-Bromo-2-nitropyridine

Caption: Oxidation of 2-amino-5-bromopyridine.

Experimental Protocol: Synthesis of 5-Bromo-2-nitropyridine [6]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-amino-5-bromopyridine in glacial acetic acid. The reaction should be conducted under a fume hood with appropriate personal protective equipment.

-

Reagent Addition: Cool the solution in an ice bath to below 30°C. Slowly add peracetic acid dropwise via the dropping funnel, ensuring the internal temperature does not exceed 40°C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at a temperature between 30°C and 50°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, remove the excess acetic acid under reduced pressure. Cool the residue and cautiously add water. Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) to a pH that is alkaline.

-

Isolation and Purification: The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and water, to yield 5-bromo-2-nitropyridine as a solid.

B. Synthesis of Tert-butyl piperazine-1-carboxylate (Boc-piperazine)

The second key precursor is commercially available but can also be readily synthesized by protecting one of the nitrogen atoms of piperazine with a tert-butyloxycarbonyl (Boc) group.

Reaction Scheme 2: Synthesis of Boc-piperazine

Caption: Boc protection of piperazine.

Experimental Protocol: Synthesis of Tert-butyl piperazine-1-carboxylate

-

Reaction Setup: In a round-bottom flask, dissolve piperazine in a suitable solvent such as dichloromethane or tetrahydrofuran.

-

Reagent Addition: Cool the solution in an ice bath. Add a solution of di-tert-butyl dicarbonate in the same solvent dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Work-up: Remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to afford Tert-butyl piperazine-1-carboxylate.

III. The Core Synthesis: Nucleophilic Aromatic Substitution (SNAr)

The key step in this synthetic strategy is the coupling of 5-bromo-2-nitropyridine with Tert-butyl piperazine-1-carboxylate via a nucleophilic aromatic substitution reaction.

A. Mechanistic Insights

The SNAr reaction proceeds through a two-step addition-elimination mechanism.[4][5]

-

Nucleophilic Attack: The electron-rich nitrogen of the Boc-piperazine acts as a nucleophile and attacks the electron-deficient carbon atom of the pyridine ring that bears the bromine atom. This is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The presence of the strongly electron-withdrawing nitro group ortho to the site of substitution is crucial for stabilizing this intermediate by delocalizing the negative charge.[4][7][8]

-

Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the bromide ion, a good leaving group.

Diagram 2: SNAr Mechanism

Caption: The two-step mechanism of the SNAr reaction.

B. Experimental Protocol

Reaction Scheme 3: Synthesis of the Target Molecule

Caption: SNAr reaction for the synthesis of the target compound.

Detailed Experimental Protocol

-

Reaction Setup: To a dry round-bottom flask, add 5-bromo-2-nitropyridine, Tert-butyl piperazine-1-carboxylate, and a suitable base such as potassium carbonate or cesium carbonate. The choice of base can influence the reaction rate, with cesium carbonate often being more effective.

-

Solvent Addition: Add a polar aprotic solvent such as dimethylformamide (DMF) or 1,4-dioxane.

-

Reaction: Heat the reaction mixture to an elevated temperature (typically 80-120°C) and stir until the starting materials are consumed, as monitored by TLC or LC-MS.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water to precipitate the product.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it with water. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol, or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

IV. Characterization and Data

Thorough characterization of the final product is essential to confirm its identity and purity.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₁₄H₂₀N₄O₄ |

| Molecular Weight | 308.33 g/mol [9] |

| Appearance | Off-white to yellow solid |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.15 (d, J = 2.8 Hz, 1H), 7.95 (d, J = 9.2 Hz, 1H), 7.25 (dd, J = 9.2, 2.8 Hz, 1H), 3.60 (t, J = 5.2 Hz, 4H), 3.45 (t, J = 5.2 Hz, 4H), 1.49 (s, 9H) |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 160.1, 154.6, 146.9, 137.2, 125.8, 119.5, 80.5, 47.8, 44.2, 28.4 |

| Mass Spectrometry (ESI+) | m/z 309.1 [M+H]⁺ |

| **IR (KBr, cm⁻¹) ** | ~3100, 2975, 1690, 1580, 1510, 1340, 1240, 1160 |

Note: NMR and IR data are predicted and typical values. Actual values may vary slightly.

V. Alternative Synthetic Approaches

While the SNAr reaction is the most common, other methods have been explored. One notable alternative is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[10] This method can be advantageous in certain contexts, particularly for substrates that are less reactive towards SNAr.

Another approach involves the direct protection of 1-(6-nitropyridin-3-yl)piperazine with di-tert-butyl dicarbonate in the presence of a base like 4-dimethylaminopyridine (DMAP) in a solvent such as tetrahydrofuran (THF).[1]

VI. Conclusion and Future Perspectives

The synthesis of this compound is a well-established process, with the nucleophilic aromatic substitution of 5-bromo-2-nitropyridine by Boc-piperazine being the most efficient and widely adopted route. This guide has provided a detailed, practical framework for its synthesis, from precursor preparation to final product characterization. As the demand for targeted therapeutics like Palbociclib continues to grow, the optimization of the synthesis of this key intermediate will remain an area of active interest for process chemists. Future efforts may focus on developing even more cost-effective and environmentally benign synthetic methodologies, such as flow chemistry approaches or the use of more sustainable catalysts and solvents.

VII. References

-

CN113429340B. (2021). Method for preparing 4-(6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester. Google Patents.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 17). The Critical Role of this compound in Cancer Therapy Development.

-

Patsnap. (n.d.). Preparation method of 2-amino-5-bromopyridine. Eureka. Retrieved January 31, 2026, from [Link]

-

CN108558792B. (2020). Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. Google Patents.

-

CN106187867A. (2016). A kind of preparation method of 2 nitro 5 bromopyridines. Google Patents.

-

PubChem. (n.d.). This compound. Retrieved January 31, 2026, from [Link]

-

US20130116245A1. (2013). Alkylated piperazine compounds. Google Patents.

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved January 31, 2026, from [Link]

-

Macmillan Group. (n.d.). SUPPLEMENTARY INFORMATION. Princeton University. Retrieved January 31, 2026, from [Link]

-

Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved January 31, 2026, from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved January 31, 2026, from [Link]

-

PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health. Retrieved January 31, 2026, from [Link]

-

CN109748864A. (2019). A kind of preparation method of 2- amino -5- bromopyridine. Google Patents.

-

European Patent Office. (n.d.). Method of producing 2-amino-3-nitro-5-halogenopyridine. Retrieved January 31, 2026, from

-

Pearson+. (n.d.). We have considered nucleophilic aromatic substitution of pyridine... Study Prep. Retrieved January 31, 2026, from [Link]

-

ResearchGate. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Retrieved January 31, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis, NMR and Single Crystal Studies of (E)-tert-Butyl 2-(3-methyl-2,6-diarylpiperidin-4-ylidene)hydrazinecarboxylates. Retrieved January 31, 2026, from [Link]

-

Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved January 31, 2026, from [Link]

-

ResearchGate. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved January 31, 2026, from [Link]

-

Supporting Information. (n.d.). 2 - Supporting Information. Retrieved January 31, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines - Google Patents [patents.google.com]

- 7. We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+ [pearson.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C14H20N4O4 | CID 11243758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]

Methodological & Application

Determining the Solubility of tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate in Organic Solvents

An Application Note and Protocol Guide

Introduction: The Critical Role of Solubility in Synthetic Chemistry

tert-Butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate (CAS 571189-16-7) is a pivotal intermediate in medicinal chemistry and organic synthesis. Its structural motif, featuring a mono-Boc-protected piperazine linked to a nitropyridine ring, makes it a versatile building block for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The related amino-analogue is a known precursor in the synthesis of targeted cancer drugs, highlighting the pharmaceutical relevance of this chemical scaffold[1].

The efficiency of synthetic reactions, the ease of purification, and the feasibility of formulation development are all profoundly influenced by the solubility of such an intermediate in various organic solvents. A comprehensive understanding of its solubility profile allows chemists to:

-

Select appropriate solvents for homogenous reaction conditions, leading to improved kinetics and yields.

-

Develop effective crystallization and purification protocols.

-

Prepare stock solutions of known concentrations for screening and analysis.

This guide provides a detailed overview of the solubility characteristics of this compound, alongside a robust, field-proven protocol for its experimental determination.

Physicochemical Properties and Expected Solubility Profile